![molecular formula C24H21N3O3 B2928272 2-amino-N-(4-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide CAS No. 898433-83-5](/img/structure/B2928272.png)
2-amino-N-(4-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
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Description
2-amino-N-(4-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. This compound is a member of the indolizine family, which is a class of heterocyclic compounds known for their diverse biological activities.
Scientific Research Applications
Synthesis and Characterization
The chemical compound, 2-amino-N-(4-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide, is part of a broader class of compounds explored for their synthesis and biological activities. In the context of synthesis and characterization, similar compounds have been developed through reactions involving various amino and methoxy derivatives. These synthetic routes are crucial for generating novel compounds with potential biological applications. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides showcases the chemical versatility of methoxy and amino functional groups in constructing complex molecules (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).
Biological Activities
The investigation into the biological activities of these compounds is a significant area of interest. Compounds with similar structural features have been evaluated for their cytotoxic activities against various cancer cell lines, indicating the potential of these molecules in cancer research. For example, the cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells highlights the relevance of these compounds in developing new therapeutic agents (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).
Another aspect of biological activity research involves the synthesis and evaluation of indole-benzimidazole derivatives. Such studies aim to explore the chemical space around indole derivatives for potential pharmacological applications. Although the specific compound of interest is not directly mentioned, the methodology and results from these studies provide a foundational understanding of how structural modifications can influence biological activity (Xin-ying Wang, Yizhou Liu, Juan Xu, Fanwei Jiang, & C. Kang, 2016).
Antimicrobial and Antifungal Activities
Derivatives similar to 2-amino-N-(4-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide have been explored for their antimicrobial and antifungal properties. The creation and testing of novel heterocyclic compounds for antimicrobial activity underscore the potential of these molecules in addressing the need for new antimicrobial agents. The focus on antimicrobial activity reflects the ongoing search for compounds that can combat microbial resistance and provide new treatment options (S. G. Badne, D. Swamy, V. Bhosale, & S. V. Kuberkar, 2011).
properties
IUPAC Name |
2-amino-N-(4-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-15-6-8-16(9-7-15)23(28)22-21(25)20(19-5-3-4-14-27(19)22)24(29)26-17-10-12-18(30-2)13-11-17/h3-14H,25H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUVCPMGEBGEFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(4-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |
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